![molecular formula C13H19N3O3 B4794393 N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide](/img/structure/B4794393.png)
N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide
Overview
Description
N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide, also known as DMP 777, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide 777 involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide 777 disrupts the synthesis of DNA and RNA, which leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide 777 has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of DHODH, it has been shown to induce oxidative stress and DNA damage in cancer cells, which contributes to its anticancer activity. N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide 777 has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide 777 in lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in cell proliferation and apoptosis. However, one limitation is that N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide 777 has been found to have some toxic effects on normal cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide 777. One area of interest is the development of more potent and selective DHODH inhibitors, which may have greater anticancer activity and fewer toxic effects on normal cells. Another area of interest is the use of N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide 777 in combination with other anticancer agents, which may enhance its efficacy and reduce the risk of drug resistance. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide 777, which may lead to the development of new therapeutic agents for a variety of diseases.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide 777 has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be effective against a variety of cancer types, including breast cancer, prostate cancer, and lung cancer. N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide 777 has also been studied for its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-hydroxy-2-methylpropanoyl)amino]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-5-6-10(7-9(8)2)14-12(18)16-15-11(17)13(3,4)19/h5-7,19H,1-4H3,(H,15,17)(H2,14,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITUCAVJEJZFBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NNC(=O)C(C)(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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